molecular formula C15H18ClN3O2S B2611234 7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 451465-75-1

7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2611234
CAS No.: 451465-75-1
M. Wt: 339.84
InChI Key: YGXFWZQOIBYSSJ-UHFFFAOYSA-N
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Description

7-Chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a quinazolinone derivative characterized by a sulfur atom at position 2 (thione group), a chlorine substituent at position 7, and a 3-(morpholin-4-yl)propyl chain at position 2. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly in targeting enzymes like kinases or fungal lanosterol demethylase .

Properties

IUPAC Name

7-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c16-11-2-3-12-13(10-11)17-15(22)19(14(12)20)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFWZQOIBYSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions. For instance, 3-chloropropylamine can react with morpholine to form the 3-(morpholin-4-yl)propyl group.

    Attachment of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone derivative with sulfur-containing reagents like thiourea under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazolinone core.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as an anticancer agent . Research indicates that derivatives of tetrahydroquinazoline compounds exhibit activity against various cancer cell lines. The structural features of 7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one suggest that it may act as an inhibitor of critical pathways involved in tumor growth and proliferation.

Case Studies: Anticancer Activity

  • EGFR Inhibition : Compounds similar to this compound have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Inhibitors targeting EGFR can lead to reduced tumor growth and improved patient outcomes in cancers such as non-small cell lung cancer and breast cancer .
  • Antitumor Efficacy : A study demonstrated that related quinazoline derivatives exhibited significant cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. This suggests that this compound could be further developed as a novel therapeutic agent in oncology .

Biological Activities

Apart from its anticancer properties, this compound has been investigated for other biological activities:

Antimicrobial Properties

Research on related compounds has shown promising results in antimicrobial activity against both bacterial and fungal strains. For instance:

  • Bacterial Inhibition : Certain derivatives demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infections caused by these pathogens .
  • Fungal Activity : Other studies have reported antifungal properties against Candida albicans and Penicillium chrysogenum, which could lead to the development of new antifungal therapies .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as morpholine derivatives and chloro-substituted quinazolines.
  • Reactions : The compound can be synthesized through multi-step reactions involving nucleophilic substitutions and cyclization processes. These methods are crucial for optimizing yield and purity.

Mechanism of Action

The mechanism of action of 7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with its analogs:

Substituent Analysis at Position 3

  • The propyl linker balances flexibility and steric bulk.
  • Methoxy group may engage in π-π stacking or moderate electron-donating effects .
  • 7-Chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (BD38170, CAS 422528-87-8) 4-Methylpiperazine introduces a basic nitrogen, which could enhance solubility in acidic environments (e.g., stomach) and influence pharmacokinetics.

Substituent Analysis at Position 7

  • Target Compound: 7-Chloro Chlorine’s electron-withdrawing effect stabilizes the quinazolinone core and may enhance metabolic stability.

Pharmacological Activity

  • Albaconazole (CAS 187949-02-6): A triazole-containing quinazolinone antifungal agent. Replacing triazole with morpholine in the target compound may reduce CYP450 inhibition while retaining antifungal activity via lanosterol demethylase binding .

Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~365.9 2.1 0.5–1.0 Morpholinylpropyl, Cl, thione
CAS 3132-22-7 ~349.8 3.5 0.1–0.3 2-Methoxyphenyl, Cl, thione
BD38170 ~414.9 2.8 0.2–0.5 4-Methylpiperazine-phenyl, Cl, thione
CAS 926218-64-6 ~237.2 1.9 1.0–2.0 Methyl, nitro, thione

Biological Activity

7-Chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest due to its potential biological activities. This article reviews existing literature on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a tetrahydroquinazolin backbone with a chloro substituent and a morpholine group. Its molecular formula is C14H18ClN3S, with a molar mass of 299.83 g/mol. The presence of the morpholine ring is crucial for its biological activity, influencing the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various strains of fungi and bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the morpholine structure can enhance antifungal efficacy against Candida species .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit the Akt/mTOR pathway, leading to reduced cell viability in cancer cells .

Neuroprotective Effects

The neuroprotective potential of morpholine-containing compounds has been explored in several studies. These compounds may enhance neurotransmitter levels in the brain, particularly acetylcholine and serotonin, contributing to cognitive enhancement and neuroprotection . The ability to cross the blood-brain barrier is a critical factor in their effectiveness as neuroprotective agents.

Structure-Activity Relationship (SAR)

The biological activity of 7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene is heavily influenced by its structural components:

Structural Feature Effect on Activity
Chloro substituentEnhances lipophilicity and biological activity
Morpholine ringCritical for receptor binding and activity
Sulfanylidene moietyContributes to antimicrobial properties
Tetrahydroquinazolin coreEssential for overall structural integrity

Case Studies

  • Antifungal Activity : A study published in 2020 assessed various derivatives for their antifungal activity against Candida albicans. Results indicated that modifications at the morpholine position significantly impacted efficacy, with some derivatives achieving MIC values comparable to standard antifungals like fluconazole .
  • Anticancer Mechanism : Another investigation focused on the compound's effect on breast cancer cell lines. Results showed that it inhibited cell proliferation by inducing apoptosis through caspase activation pathways .

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